molecular formula C20H33BrN2 B14161030 1-(2-(N-Cyclohexylanilino)ethyl)-1-methyl-piperidinium bromide CAS No. 4269-87-8

1-(2-(N-Cyclohexylanilino)ethyl)-1-methyl-piperidinium bromide

Cat. No.: B14161030
CAS No.: 4269-87-8
M. Wt: 381.4 g/mol
InChI Key: QULYYYNQOMPXSZ-UHFFFAOYSA-M
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Description

1-(2-(N-Cyclohexylanilino)ethyl)-1-methyl-piperidinium bromide is a complex organic compound that features a piperidinium core with a cyclohexylanilino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(N-Cyclohexylanilino)ethyl)-1-methyl-piperidinium bromide typically involves a multi-step process. One common method is the reductive amination of aldehydes or ketones with primary amines, followed by quaternization with methyl bromide. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogenation catalysts like palladium on carbon .

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the desired reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1-(2-(N-Cyclohexylanilino)ethyl)-1-methyl-piperidinium bromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can regenerate the amine precursors .

Mechanism of Action

The mechanism of action of 1-(2-(N-Cyclohexylanilino)ethyl)-1-methyl-piperidinium bromide involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and modulating various biochemical pathways. For example, it may inhibit neurotransmitter reuptake by binding to transporter proteins, thereby increasing the availability of neurotransmitters in the synaptic cleft .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(N-Cyclohexylanilino)ethyl)-1-methyl-piperidinium bromide is unique due to its combination of a piperidinium core with a cyclohexylanilino substituent, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

4269-87-8

Molecular Formula

C20H33BrN2

Molecular Weight

381.4 g/mol

IUPAC Name

N-cyclohexyl-N-[2-(1-methylpiperidin-1-ium-1-yl)ethyl]aniline;bromide

InChI

InChI=1S/C20H33N2.BrH/c1-22(16-9-4-10-17-22)18-15-21(19-11-5-2-6-12-19)20-13-7-3-8-14-20;/h2,5-6,11-12,20H,3-4,7-10,13-18H2,1H3;1H/q+1;/p-1

InChI Key

QULYYYNQOMPXSZ-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CCCCC1)CCN(C2CCCCC2)C3=CC=CC=C3.[Br-]

Origin of Product

United States

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